3-benzyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
1-BENZYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of pharmaceutical agents.
Preparation Methods
The synthesis of 1-BENZYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia, followed by cyclization with a suitable amine.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Benzylation and pyridine substitution: The benzyl group and the 4-methylpyridin-2-yl group are introduced through nucleophilic substitution reactions using appropriate benzyl halides and pyridine derivatives.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and automated processes to ensure consistency and scalability.
Chemical Reactions Analysis
1-BENZYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imidazole ring to a more saturated form.
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies investigating the role of imidazole derivatives in biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: It is utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-BENZYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE include other imidazole derivatives with varying substituents. For example:
1-Benzyl-4-methylimidazole: Lacks the trifluoromethyl group, resulting in different biological activity and stability.
4-(Trifluoromethyl)imidazole: Contains the trifluoromethyl group but lacks the benzyl and pyridine substituents, leading to different pharmacological properties.
The uniqueness of 1-BENZYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H19F3N4O |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
3-benzyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)imidazol-4-one |
InChI |
InChI=1S/C23H19F3N4O/c1-16-12-13-27-19(14-16)28-22(23(24,25)26)21(31)30(15-17-8-4-2-5-9-17)20(29-22)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,27,28) |
InChI Key |
JRPJFBRAPORJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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